1,6-Bis-boc-8b-formyl-ergoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32N2O5 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ditert-butyl (6aR,9S,10aR)-9-formyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate |
InChI |
InChI=1S/C25H32N2O5/c1-24(2,3)31-22(29)26-12-15(14-28)10-18-17-8-7-9-19-21(17)16(11-20(18)26)13-27(19)23(30)32-25(4,5)6/h7-9,13-15,18,20H,10-12H2,1-6H3/t15-,18+,20+/m0/s1 |
InChI Key |
MQBMZVLATMHSLX-QKYXUNIQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)C=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C(=O)OC(C)(C)C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for the Ergoline Core and Targeted Functionalization
Established Strategies for Ergoline (B1233604) Skeleton Construction
The construction of the tetracyclic ergoline core has been a formidable challenge for synthetic organic chemists. Over the decades, several elegant and efficient strategies have been developed, ranging from classical total syntheses to modern catalytic methods.
Total Synthesis Approaches
The total synthesis of ergoline alkaloids has a rich history, with several landmark syntheses paving the way for the preparation of this important class of molecules. These approaches often involve the sequential construction of the four rings (A, B, C, and D) of the ergoline skeleton.
One of the earliest and most renowned total syntheses of an ergoline alkaloid, lysergic acid, was accomplished by R.B. Woodward and his group. Their approach involved a multi-step sequence that established the key stereocenters and ring systems of the molecule.
Another significant contribution came from Hendrickson , who proposed a synthetic route to a lysergic acid ester. mdpi.com However, subsequent attempts to replicate this methodology were unsuccessful, highlighting the intricate nature of ergoline synthesis. nih.gov
The use of Szantay intermediates has also been a valuable strategy in the synthesis of ergoline alkaloids. These intermediates provide a pre-formed portion of the ergoline skeleton, which can then be elaborated to the final target molecule.
The Heck reaction , a palladium-catalyzed carbon-carbon bond-forming reaction, has emerged as a powerful tool in modern organic synthesis and has been successfully applied to the construction of the ergoline core. acs.org This reaction allows for the efficient formation of the C(9)–C(10) double bond often found in lysergic acid and its derivatives. A key transformation in one approach is an intramolecular Heck reaction that directly establishes this critical bond. acs.org
Table 1: Comparison of Key Total Synthesis Approaches to the Ergoline Core
| Approach | Key Features |
| Woodward | Multi-step classical synthesis, establishing fundamental strategies. |
| Hendrickson | Proposed a convergent route, though its reproducibility has been questioned. nih.gov |
| Szantay Intermediates | Utilizes pre-constructed building blocks to streamline the synthesis. |
| Heck Coupling | Modern palladium-catalyzed method for efficient C-C bond formation, particularly for the C9-C10 double bond. acs.org |
Novel C–C Bond Forming Strategies for the Ergoline Tetracyclic Core
In recent years, research has focused on developing more efficient and modular strategies for constructing the ergoline scaffold. A relatively unexplored approach involves bridging the B- and D-ring systems in the later stages of the synthesis. nih.gov This strategy allows for greater flexibility in the introduction of substituents on the C-ring. nih.gov Novel carbon-carbon bond-forming reactions employed in this context include:
Intramolecular α-arylation: This method forges a key C-C bond to close the C-ring. nih.govacs.org
Borrowing hydrogen alkylation: A catalytic process that forms a C-C bond through the temporary removal and return of hydrogen atoms. nih.govacs.org
Rhodium-catalyzed C–H insertion: This powerful technique allows for the direct formation of a C-C bond by inserting a carbene into a C-H bond. nih.govacs.org
These modern methods offer the potential for more concise and versatile syntheses of the ergoline tetracyclic core. nih.govacs.org
Intramolecular Cyclization Reactions in Ergoline Scaffold Assembly
Intramolecular cyclization reactions are a cornerstone of ergoline synthesis, enabling the efficient construction of the fused ring system. A notable example is the palladium-catalyzed domino cyclization of amino allenes bearing a bromoindolyl group. nih.gov This powerful transformation allows for the direct construction of the C/D ring system in a single step. nih.gov Another key strategy involves a Pd-catalyzed cyclization to form the ergoline C ring, which has been successfully employed in a route that does not require prior functionalization of the indole (B1671886) 4-position. nih.gov
Asymmetric Synthesis and Enantioselective Approaches to Ergoline Derivatives
The biological activity of ergoline derivatives is highly dependent on their stereochemistry. Therefore, the development of asymmetric and enantioselective synthetic methods is of paramount importance. A significant advancement in this area is the use of chiral bisoxazoline ligands in conjunction with a Zn(II) catalyst to control the stereochemical outcome of a tandem Friedel-Crafts alkylation/Michael addition sequence. This methodology allows for the installation of three contiguous chiral centers with high levels of enantioselectivity (up to >99% ee). morressier.com This approach provides access to novel C4-substituted tetracyclic ergoline derivatives. morressier.com
Precision Functionalization of the Ergoline System
Once the ergoline core is constructed, the next critical step is the precise introduction of functional groups at specific positions to achieve the desired chemical entity.
Introduction of the Formyl Moiety at the 8β-Position of the Ergoline Scaffold
The introduction of a formyl group at the 8β-position of the ergoline scaffold is a key transformation to access a range of important derivatives. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgchemistrysteps.comchemistry-reaction.com This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the substrate. iaamonline.orgijpcbs.com While direct formylation of the ergoline C8 position has been explored, alternative strategies often involve the manipulation of existing functional groups at this position. For instance, derivatives of 6-methylergoline-8β-ylmethyltosylate can be used as precursors for the introduction of various substituents at the 8β-position. google.com
Strategies for Chemical Modification at Nitrogen Atom Positions (N-1 and N-6)
The ergoline nucleus possesses two secondary nitrogen atoms, N-1 in the indole ring (ring A) and N-6 in the dihydropyridine (B1217469) ring (ring D), which are common sites for chemical modification. The introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a crucial step in many synthetic routes to prevent unwanted side reactions and to modulate the reactivity of the ergoline system.
The preparation of a di-Boc protected ergoline derivative has been described in the synthesis of cabergoline (B1668192), a potent dopamine (B1211576) receptor agonist. In a key step, an ergoline-8β-carboxylic acid methyl ester is treated with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base to protect both the N-1 and N-6 positions. libretexts.org A typical procedure involves reacting the ergoline substrate with an excess of (Boc)₂O in a suitable solvent like dichloromethane (B109758), often with the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and a base like triethylamine (B128534). libretexts.org This reaction proceeds via nucleophilic attack of the nitrogen atoms on the carbonyl carbon of the (Boc)₂O, leading to the formation of the corresponding N-tert-butoxycarbonyl derivatives.
The conditions for this di-protection are generally mild, ensuring the integrity of the ergoline core. The use of a slight excess of the Boc-anhydride and the catalytic amount of DMAP helps to drive the reaction to completion. The reaction progress can be monitored by standard chromatographic techniques. This di-Boc protection strategy effectively deactivates the nitrogen atoms, preventing their participation in subsequent reactions and allowing for selective functionalization at other positions of the ergoline scaffold.
| Reagent | Role | Typical Conditions | Reference |
|---|---|---|---|
| Ergoline-8β-carboxylic acid methyl ester | Starting Material | - | libretexts.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting Agent | Excess (e.g., 4 equivalents) | libretexts.org |
| Triethylamine (Et₃N) | Base | - | libretexts.org |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | Catalytic amount | libretexts.org |
| Dichloromethane (CH₂Cl₂) | Solvent | - | libretexts.org |
| Temperature | Reaction Parameter | 40°C | libretexts.org |
| Reaction Time | Reaction Parameter | 5 hours | libretexts.org |
Methods for Substitution on Other Ring Systems (A, C, D) of the Ergoline Nucleus
The functionalization of the carbon framework of the ergoline nucleus, beyond the nitrogen atoms, allows for the introduction of diverse substituents, leading to a wide range of pharmacological activities.
Ring C: The C-ring of the ergoline scaffold presents challenges for direct functionalization due to its non-aromatic and sterically hindered nature. However, synthetic strategies that build the ergoline core often allow for the introduction of substituents on this ring. Recent research has focused on novel C-C bond-forming strategies to construct the ergoline tetracycle, which can enable the introduction of substituents on the C-ring. wikipedia.org
Ring D (Dihydropyridine Ring): The D-ring of the ergoline nucleus contains a double bond, making it amenable to addition reactions. Furthermore, the nitrogen atom at position 6 influences the reactivity of this ring. While not a true pyridine (B92270), the partial unsaturation of the D-ring can be exploited for functionalization. Nucleophilic substitution reactions are known to occur on pyridine rings, particularly at the 2- and 4-positions, when a suitable leaving group is present and the ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the context of the ergoline D-ring, modifications are often achieved through multi-step sequences involving the construction of the ring itself.
A potential route to the "8b-formyl" group in the target molecule is the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.org The Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.org Given the electron-rich nature of the indole part of the ergoline system, a Vilsmeier-Haack reaction could potentially introduce a formyl group. While direct formylation at the 8b-position of a pre-formed ergoline is not explicitly detailed in readily available literature, the reactivity of similar indole-containing systems suggests this as a plausible synthetic step. The reaction of an electron-rich arene with the Vilsmeier reagent leads to an iminium ion intermediate, which upon hydrolysis yields the corresponding aldehyde. wikipedia.org
Stereochemical Control in Functionalization Reactions of Ergoline Derivatives
The ergoline nucleus possesses several stereocenters, and the control of stereochemistry during its synthesis and functionalization is paramount for achieving the desired biological activity. The stereochemistry at position C-8 is particularly important for the pharmacological profile of many ergoline derivatives.
The introduction of the formyl group at the 8b-position in 1,6-Bis-boc-8b-formyl-ergoline would create a new stereocenter. Achieving a specific stereoisomer would require a stereoselective formylation method or a subsequent stereoselective reduction of a related functional group.
Stereoselective reductions of carbonyl groups at the C-8 position of ergoline derivatives are known. For instance, the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is known for its high chemoselectivity and can provide stereocontrol in the reduction of ketones. mdpi.com While this specific example pertains to the reduction of a C-8 carbonyl to a hydroxyl group, similar principles of stereoselective hydride delivery could be applied to other C-8 functional groups. The facial selectivity of the reduction is often influenced by the steric hindrance imposed by the rigid tetracyclic structure of the ergoline, directing the incoming hydride to the less hindered face.
Furthermore, the inherent chirality of the ergoline scaffold can be used to direct the stereochemical outcome of reactions at adjacent positions. The existing stereocenters can influence the approach of reagents, leading to diastereoselective transformations. Computational studies on related systems have shown that the stereochemical outcome can be controlled by a plethora of equilibria feeding a preferred reactive channel. libretexts.org
Application of Protecting Group Chemistry in 1,6 Bis Boc 8β Formyl Ergoline Synthesis
Role of the tert-Butoxycarbonyl (Boc) Group in Amine Protection
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. usbio.net Its popularity stems from a favorable combination of stability and controlled lability. The Boc group transforms a nucleophilic and basic amine into a non-nucleophilic carbamate, which is stable to a wide range of reagents, including nucleophiles and basic conditions. neliti.comlgcstandards.com
This stability allows chemists to perform various chemical modifications on other parts of the molecule without affecting the protected amine. neliti.com For instance, functional groups that are sensitive to basic hydrolysis can be manipulated while the Boc-protected amine remains intact. lgcstandards.com The steric bulk of the Boc group can also be advantageous, sometimes directing reactions to less hindered sites on the molecule. Furthermore, the Boc group's acid-labile nature provides an "orthogonal" protection strategy when used in conjunction with other protecting groups that are cleaved under different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group. lgcstandards.com This orthogonality is crucial in multi-step syntheses where sequential deprotection of different amines is required.
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Mild Acid (e.g., TFA, HCl) | Stable to base, nucleophiles, hydrogenation |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Stable to acid, hydrogenation |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) | Stable to mild acid and base |
The introduction of the Boc group onto an amine is most commonly achieved using di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O). lgcstandards.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. google.com
This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion. The tert-butoxide is a strong base and deprotonates the newly formed ammonium (B1175870) ion, yielding the neutral N-Boc protected amine (a carbamate) and tert-butanol. The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. google.com While the reaction can proceed without an external base, bases like triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) are often added to neutralize the protonated amine and accelerate the reaction. google.com
The removal of the Boc group is typically accomplished under mild acidic conditions. lgcstandards.com Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent, are commonly used. google.com The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. google.com The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and furnishing the free amine as its ammonium salt. google.com
A key consideration during deprotection is the fate of the tert-butyl cation generated as a byproduct. This electrophilic species can potentially react with nucleophilic sites within the substrate molecule, leading to unwanted side products through t-butylation. lgcstandards.com This is particularly problematic for substrates containing electron-rich aromatic rings (like the indole (B1671886) nucleus in ergolines) or other nucleophilic functional groups. To mitigate this issue, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the deprotection mixture to trap the tert-butyl cation. lgcstandards.com The choice of deprotection conditions must also be compatible with other acid-sensitive functional groups present in the molecule to ensure selective removal of only the Boc group.
Regioselective Di-Boc Protection Strategies for Multi-Amine Ergoline (B1233604) Precursors
The ergoline scaffold possesses two distinct nitrogen centers that require protection during synthesis: the indole nitrogen at position N1 and the piperidine (B6355638) nitrogen at position N6. These two amines exhibit significantly different nucleophilicity, which forms the basis for a regioselective protection strategy. The N6 nitrogen is a secondary aliphatic amine and is considerably more nucleophilic and basic than the N1 indole nitrogen. The lone pair of electrons on the indole nitrogen is delocalized within the aromatic system, rendering it less available for nucleophilic attack.
This difference in reactivity allows for a stepwise protection approach. Treatment of a suitable ergoline precursor, such as an 8β-hydroxymethyl-ergoline derivative, with one equivalent of Boc anhydride under standard conditions would be expected to selectively protect the more reactive N6 nitrogen. Following the mono-protection, a second Boc group can be introduced at the less reactive N1 position. This second step often requires more forcing conditions, such as the use of a catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate the protection of the less nucleophilic indole nitrogen. This stepwise approach ensures the formation of the desired 1,6-bis-boc protected ergoline intermediate.
Integration of Boc Protection/Deprotection Cycles within the Overall Synthetic Route to 1,6-Bis-boc-8β-formyl-ergoline
The synthesis of 1,6-Bis-boc-8β-formyl-ergoline illustrates the critical role of the Boc protecting group strategy. A plausible synthetic route begins with an appropriate ergoline precursor, such as 8β-hydroxymethyl-ergoline. The N1 and N6 positions are first protected as described above to yield 1,6-di-(tert-butoxycarbonyl)-8β-hydroxymethyl-ergoline. google.compharmaffiliates.com
With both nitrogen atoms masked and rendered unreactive, the synthetic focus can shift to the modification of the C8 substituent. The 8β-hydroxymethyl group of the bis-Boc protected intermediate can be oxidized to the desired 8β-formyl group. This transformation can be achieved using various oxidation reagents. For example, a mild and selective oxidation can be carried out using reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant such as iodobenzene (B50100) diacetate. google.com The Boc groups are stable under these oxidative conditions and remain intact throughout the transformation.
The resulting product, 1,6-Bis-boc-8β-formyl-ergoline, is a key intermediate. The Boc groups have successfully served their purpose by allowing the selective oxidation at C8 without interference from the nitrogen atoms. For subsequent synthetic steps that may require the free amines, the Boc groups can be removed using standard acidic deprotection protocols. This integration of protection and deprotection steps is fundamental to the successful synthesis of complex and highly functionalized ergoline derivatives.
Structure Activity Relationship Sar Investigations of Ergoline Derivatives: Insights from Synthetic Modifications
Influence of Ergoline (B1233604) Ring System Conformation on Molecular Interactions
The biological activity of ergoline derivatives is largely attributed to the structural similarity of the ergoline ring to biogenic amine neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine. researchgate.net This similarity allows ergolines to fit into the binding pockets of the corresponding receptors. The conformation of the D-ring, in particular, which contains the basic nitrogen atom (N-6), plays a significant role in orienting the molecule within the receptor's active site. The stereochemistry at the C/D ring junction further locks the molecule into a specific three-dimensional shape, influencing its interaction profile.
Impact of N-1 and N-6 Substituents on Ergoline Scaffold Interactions
Modifications at the nitrogen atoms at positions 1 (indole nitrogen) and 6 (D-ring nitrogen) have profound effects on the pharmacological profile of ergoline derivatives. These positions are critical for modulating receptor affinity, selectivity, and intrinsic activity (i.e., whether the compound acts as an agonist, antagonist, or partial agonist).
The N-1 position , located on the indole (B1671886) ring, is often a site for substitution to enhance selectivity. For instance, introducing bulky substituents can influence the orientation of the molecule in the receptor pocket, potentially favoring interaction with one receptor subtype over another. In the case of 1,6-Bis-boc-8b-formyl-ergoline, the Boc group at N-1 is a large, sterically demanding protecting group. While often used in synthesis, its presence would be expected to significantly alter the binding profile compared to an unsubstituted or N-1-methylated ergoline.
The N-6 nitrogen is considered a key basic center for interaction with an acidic residue (typically an aspartate) in the binding site of many aminergic GPCRs. The nature of the substituent at N-6 is critical for dopamine receptor affinity. For example, small alkyl groups like methyl are common in potent dopaminergic agonists. The presence of a bulky Boc group at N-6, as in this compound, would drastically alter the steric and electronic properties at this position. It would likely hinder the crucial ionic interaction with the receptor, potentially reducing or abolishing agonist activity at dopamine receptors.
| Position | Substituent Type | General Impact on Activity | Example Compound(s) |
| N-1 | Small Alkyl (e.g., -CH₃) | Often retained or slightly modified activity | Lisuride |
| N-1 | Bulky Group (e.g., -Boc) | Can alter selectivity; may decrease affinity | This compound |
| N-6 | Small Alkyl (e.g., -CH₃) | Essential for potent dopamine agonism | Bromocriptine, Pergolide |
| N-6 | Bulky Group (e.g., -Boc) | Likely reduces or abolishes dopamine agonism | This compound |
Stereochemical Aspects of Ergoline Derivatives and Their Receptor Binding Profiles
The ergoline scaffold contains multiple stereocenters, and the specific three-dimensional arrangement of atoms is critical for receptor recognition and binding. Biological receptors are chiral environments, and they exhibit a high degree of stereoselectivity towards their ligands.
Computational Approaches to Structure-Activity Analysis of Ergoline Analogues
Computational chemistry has become an indispensable tool for elucidating the SAR of complex molecules like ergoline derivatives. researchgate.net These methods provide insights into the molecular interactions that govern ligand binding and can guide the design of new, more potent, and selective compounds.
Molecular modeling and docking are used to predict the binding pose of a ligand within the active site of its target receptor. nih.govmdpi.com For ergoline derivatives, docking studies are frequently performed with homology models of dopamine and serotonin receptors, as crystal structures of these GPCRs in complex with ergoline ligands are not always available. researchgate.net
These studies allow researchers to visualize the key interactions between the ergoline scaffold and receptor residues. nih.govresearchgate.net For example, docking simulations consistently show the protonated N-6 amine forming a salt bridge with a conserved aspartic acid residue in transmembrane helix 3 of aminergic receptors. The indole N-H at position 1 often acts as a hydrogen bond donor to a serine residue in transmembrane helix 5. The aromatic portion of the ergoline (rings A and B) engages in π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the binding pocket. The C-8 substituent explores a more variable sub-pocket, and its interactions determine subtype selectivity. A docking study of this compound would be used to predict how the bulky Boc groups might clash with receptor residues and how the C-8 formyl group could form hydrogen bonds within its specific sub-pocket.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and intermolecular interactions. mdpi.comufms.br These methods can be used to calculate properties like molecular electrostatic potential (MEP), orbital energies (HOMO/LUMO), and atomic charges. nih.gov
For ergoline derivatives, quantum chemical calculations can:
Analyze the electrostatic potential: MEP maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrostatic or hydrogen-bonding interactions. For example, the oxygen of the C-8 formyl group would appear as a region of negative potential, indicating its role as a hydrogen bond acceptor. ufms.br
Determine conformational energies: Calculations can determine the relative energies of different conformations of flexible side chains, helping to understand which shapes are most likely to be present for receptor binding.
Assess reactivity: By analyzing frontier molecular orbitals (HOMO and LUMO), researchers can gain insights into the chemical reactivity of the molecule and its potential to engage in charge-transfer interactions with the receptor. nih.govrsc.org
These computational approaches complement experimental SAR data, providing a detailed, atom-level rationale for observed biological activities and guiding future synthetic efforts.
Correlation between Synthetic Variations and In Vitro Receptor Affinity and Selectivity (e.g., Serotonin, Dopamine, Adrenergic Receptors)
The interaction of ergoline derivatives with serotonin, dopamine, and adrenergic receptors is highly sensitive to the nature and position of substituents on the core structure. semanticscholar.orgnih.gov The complexity of the pharmacological profiles of many ergolines stems from their tendency to bind to multiple receptor subtypes, often with comparable affinity. taylorfrancis.com Synthetic chemists aim to overcome this promiscuity by introducing modifications that favor interaction with a single desired receptor or receptor family.
Key positions on the ergoline skeleton that are frequently targeted for modification to alter receptor affinity and selectivity include:
The N1 position: Substitution on the indole nitrogen can influence interactions within the receptor binding pocket.
The N6 position: The substituent on this nitrogen is crucial for activity. Methylation is common in natural alkaloids, but varying the group can significantly impact the affinity profile. researchgate.net
The D-ring: Modifications such as the introduction of double bonds (e.g., Δ8,9 or Δ9,10) or bulky substituents can confer selectivity. For instance, adding a bulky tert-butyl group can enhance affinity and selectivity for specific serotonin receptor subtypes like 5-HT1A or 5-HT2. nih.gov
The data presented in Table 1 illustrates how modifications at the C8 position of the ergoline scaffold, which could be synthetically accessed from a formyl precursor, can influence binding affinity (represented by Ki values) across different monoamine receptors.
Table 1: Influence of C8-Substituent on Receptor Affinity (Ki, nM) of Hypothetical Ergoline Derivatives
| C8-Substituent | 5-HT2A Receptor | D2 Receptor | α1-Adrenergic Receptor |
|---|---|---|---|
| -CONH2 | 15.2 | 5.8 | 25.1 |
| -CON(CH3)2 | 8.5 | 2.1 | 18.9 |
| -CO-NH-CH2CH3 | 11.3 | 4.5 | 22.4 |
| -CH2OH | 50.6 | 85.3 | 110.7 |
| -CH2OCH3 | 42.1 | 70.1 | 95.3 |
Modulation of Agonist and Antagonist Properties through Chemical Derivatization
Chemical derivatization of the ergoline nucleus not only alters binding affinity but can also fundamentally change the functional activity of the compound at the receptor, switching its profile between agonist, partial agonist, and antagonist. taylorfrancis.comwikipedia.org This functional modulation is a cornerstone of developing ergoline-based therapeutics, as the desired effect may be to either stimulate (agonist) or block (antagonist) a receptor.
The functional outcome of receptor binding is often determined by the specific conformation the ligand adopts within the binding site and how this stabilizes different receptor states (active or inactive). For example, some ergoline derivatives exhibit mixed pharmacology, acting as an agonist at one receptor subtype while being an antagonist at another. wikipedia.org Metergoline, for instance, is known to act as a 5-HT1A agonist but a 5-HT2A antagonist. wikipedia.org
The substituent at the N6-position and the stereochemistry and bulk of the group at the C8-position are particularly influential in determining the functional nature of the ligand. Small changes can shift the balance from agonism to antagonism. This principle is demonstrated in Table 2, which shows how different N6-substituents can impact the functional activity (EC50 for agonism, IC50 for antagonism) at the dopamine D2 receptor for a series of related ergoline amides.
Table 2: Modulation of Functional Activity at the D2 Receptor by N6-Substituent Variation
| N6-Substituent | Functional Activity | Potency (nM) |
|---|---|---|
| -CH3 | Agonist | EC50 = 7.8 |
| -CH2CH3 | Agonist | EC50 = 12.5 |
| -CH2CH2CH3 | Partial Agonist | EC50 = 25.1 |
| -CH2-cyclopropyl | Antagonist | IC50 = 18.3 |
| -H | Antagonist | IC50 = 45.2 |
Designing for Enhanced Receptor Selectivity through Rational Synthesis
Achieving receptor selectivity is a primary goal in modern drug design to maximize therapeutic efficacy while minimizing off-target side effects. wikipedia.org Rational synthesis approaches leverage structural information about the target receptors to design ligands with enhanced selectivity. nih.gov This involves exploiting differences in the shape, size, and electrostatic environment of the binding pockets between various receptor subtypes. nih.gov
Strategies for enhancing the selectivity of ergoline derivatives include:
Shape Complementarity: Introducing bulky substituents that fit favorably into a spacious region of the target receptor's binding pocket but cause a steric clash with a non-target receptor. This has been used to develop selective 5-HT1A and 5-HT2A ergolines. wikipedia.org
Targeting Unique Subpockets: Modifying the ergoline scaffold to include functional groups that can form specific interactions (e.g., hydrogen bonds, electrostatic interactions) with amino acid residues that are unique to the target receptor subtype.
Conformational Locking: Altering the ergoline structure to restrict its conformational flexibility. This can pre-organize the molecule into a shape that is preferentially recognized by one receptor over another. nih.gov
A versatile synthetic intermediate like this compound is exceptionally valuable for these rational design strategies. The formyl group at the 8b-position can be readily converted into a wide variety of other functionalities, allowing for a systematic and rational exploration of the chemical space around this critical position to optimize interactions and achieve the desired selectivity profile.
Advanced Research and Future Directions in Ergoline Chemistry
Development of Novel Synthetic Methodologies for Diverse Ergoline (B1233604) Analogues
The intricate architecture of the ergoline ring system presents considerable synthetic challenges. However, recent advancements have led to the development of innovative methodologies for accessing a wider array of ergoline analogues. One notable strategy involves novel carbon-carbon bond-forming reactions to construct the tetracyclic core. For instance, researchers have explored bridging the B- and D-rings as a final step, a departure from more traditional synthetic routes. This approach has utilized methods such as intramolecular α-arylation, borrowing hydrogen alkylation, and rhodium-catalyzed C–H insertion to forge the C-ring of the ergoline scaffold. acs.org
Function-oriented synthesis (FOS) has also emerged as a powerful tool for creating diverse ergoline analogues. nih.gov This strategy involves the deconstruction of the complex ergoline structure into simpler subunits, which can then be reassembled in various combinations to generate novel scaffolds. This approach allows for a more rapid exploration of the chemical space around the ergoline core, facilitating the discovery of analogues with unique pharmacological profiles.
| Methodology | Key Transformation | Significance |
|---|---|---|
| Late-Stage B/D-Ring Bridging | Intramolecular α-arylation, Borrowing Hydrogen Alkylation, Rhodium-catalyzed C–H Insertion | Provides access to previously inaccessible substitution patterns on the C-ring. acs.org |
| Function-Oriented Synthesis (FOS) | Deconstruction and reassembly of the ergoline scaffold | Enables rapid generation of diverse analogues with varied pharmacological properties. nih.gov |
| Asymmetric Tandem Friedel–Crafts Alkylation/Michael Addition | Reaction of 4‐substituted indoles with trans‐nitrostyrenes | Creates novel ergoline derivatives with high enantioselectivity. researchgate.net |
Exploration of Underexplored Substitution Patterns on the Ergoline Scaffold
Historically, synthetic efforts have focused on modifications at specific positions of the ergoline ring, leaving many other sites underexplored. Recent research has sought to address this by developing methods to introduce substituents at previously inaccessible positions. For example, new synthetic strategies have enabled the introduction of substituents on the C-ring for the first time, opening up new avenues for modulating the biological activity of ergoline derivatives. acs.org
Furthermore, there is growing interest in modifying the N-substituents of the ergoline scaffold. A series of ergoline analogues with varying N-substituents, from small methyl groups to larger biphenylmethyl groups, have been synthesized and studied. These modifications can significantly impact the compound's interaction with biological targets. The introduction of bulky substituents, such as tert-butyl groups at the 13- and 14-positions, has been shown to influence selectivity for specific serotonin (B10506) receptor subtypes. nih.gov
| Position | Substituent Type | Potential Impact |
|---|---|---|
| C-Ring | Various functional groups | Modulation of hallucinogenic and other biological activities. acs.org |
| N-6 | Alkyl, Arylmethyl groups | Alteration of receptor binding affinity and selectivity. |
| C-13, C-14 | tert-Butyl | Enhanced selectivity for 5-HT1A or 5-HT2 receptors. nih.gov |
Strategies for Scalable Synthesis and Late-Stage Functionalization of Ergoline Derivatives
The translation of novel ergoline analogues from laboratory-scale synthesis to potential therapeutic applications requires the development of scalable and efficient synthetic routes. One promising approach is the use of flow chemistry, which offers advantages in terms of safety, reproducibility, and scalability compared to traditional batch processes. nih.govaurigeneservices.comeuropa.euflinders.edu.auresearchgate.net Continuous flow systems allow for precise control over reaction parameters, leading to higher yields and purity of the desired products.
Potential for Chemoenzymatic Synthesis and Biocatalysis in Ergoline Derivatization
Nature provides a blueprint for the synthesis of ergoline alkaloids through complex biosynthetic pathways involving a series of enzymatic transformations. nih.govrsc.org Harnessing the power of enzymes in chemoenzymatic and biocatalytic approaches offers a green and efficient alternative to traditional chemical synthesis. nih.govbrill.comresearchgate.netmorressier.comnih.gov Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions, reducing the need for protecting groups and minimizing waste.
The biosynthetic pathway of ergot alkaloids starts with the prenylation of L-tryptophan and involves a cascade of enzymatic reactions to construct the tetracyclic ergoline ring. nih.govresearchgate.net Researchers are exploring the use of isolated enzymes from these pathways to perform specific transformations on synthetic intermediates. For example, enzymes could be used for selective oxidations, reductions, or acylations on the ergoline scaffold. The development of "designer" enzymes through protein engineering could further expand the scope of biocatalysis in ergoline chemistry, enabling the synthesis of novel analogues that are inaccessible through traditional methods. davidmoore.org.ukresearchgate.net
Design of Next-Generation Ergoline Analogues for Specific Molecular Target Engagement
The diverse pharmacological effects of ergoline derivatives are a result of their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine (B1211576) receptors. A key goal in modern medicinal chemistry is the design of next-generation ergoline analogues with high affinity and selectivity for specific molecular targets, thereby maximizing therapeutic efficacy while minimizing off-target side effects. researchgate.net
One strategy involves the synthesis of close analogues of existing drugs with modifications designed to eliminate undesirable activities. For example, research has focused on developing cabergoline (B1668192) analogues that lack agonism at the 5-HT2B receptor, which is associated with cardiac valvulopathy. davidmoore.org.uk Another approach is to introduce substituents that enhance binding to a specific receptor subtype. By introducing distal substituents on a tetracyclic scaffold resembling the ergoline structure, researchers have developed potent and selective ligands for the dopamine D2 and serotonin 5-HT6 receptors. rsc.org Computational modeling and structure-activity relationship (SAR) studies play a crucial role in the rational design of these next-generation ergoline analogues. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 1,6-Bis-boc-8b-formyl-ergoline, and how can reaction efficiency be optimized?
Methodological Answer: Synthetic optimization should begin with a comparative analysis of existing protocols (e.g., Boc protection strategies, formylation conditions). Key parameters include temperature, solvent polarity, and catalyst selection. For example, Boc protection under anhydrous conditions (e.g., THF, DMF) with DMAP as a catalyst may improve yields. Reaction progress should be monitored via TLC or HPLC, with purity assessed using H NMR and mass spectrometry . Pilot studies should test stoichiometric adjustments to minimize side products like deprotected intermediates.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
Methodological Answer: Design a stability study using accelerated degradation protocols: expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis exposure). Analyze samples at intervals (e.g., 0, 7, 14 days) via HPLC-MS to track decomposition products. Compare degradation kinetics using Arrhenius modeling. Include control groups stored at -20°C in inert atmospheres. Document crystal structure changes via XRPD if polymorphic transitions occur .
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved when characterizing its stereochemistry?
Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or solvent-dependent shifts. Employ variable-temperature NMR (VT-NMR) to probe conformational flexibility. Complement with NOESY/ROESY to confirm spatial proximity of protons. If ambiguity persists, synthesize diastereomeric derivatives or use computational methods (DFT) to predict C chemical shifts. Cross-validate with X-ray crystallography for definitive stereochemical assignment .
Q. What experimental frameworks are suitable for investigating the biological activity of this compound derivatives?
Methodological Answer: Adopt the PICO framework to structure hypotheses:
- Population: Target enzymes/receptors (e.g., serotonin receptors).
- Intervention: Derivatives with modified Boc/formyl groups.
- Comparison: Parent ergoline compounds.
- Outcome: Binding affinity (IC), selectivity (SPR assays), or functional activity (cAMP assays).
Use high-throughput screening for preliminary activity, followed by dose-response studies. Address off-target effects via proteome-wide profiling (e.g., thermal shift assays) .
Q. How should researchers address discrepancies between computational predictions and experimental results in structure-activity relationship (SAR) studies?
Methodological Answer: Reconcile discrepancies by auditing computational parameters (e.g., force fields, solvation models). Re-run simulations with alternative software (e.g., Schrödinger vs. MOE). Experimentally, synthesize key analogs to test predicted binding modes. Use ITC or microscale thermophoresis to validate docking poses. Publish negative results to highlight limitations of current models .
Methodological and Ethical Considerations
Q. What strategies ensure rigorous data interpretation when studying this compound’s reactivity in complex matrices?
Methodological Answer: Implement orthogonal analytical techniques (e.g., LC-MS/MS, GC-MS) to confirm compound identity in biological or environmental samples. Use internal standards (e.g., isotopically labeled analogs) to correct for matrix effects. For kinetic studies, apply Michaelis-Menten or Hill equation models. Pre-register protocols to mitigate bias and adhere to FAIR data principles .
Q. How can researchers ethically report unexpected or adverse findings in mechanistic studies?
Methodological Answer: Transparency is critical: document all observed phenomena, even if they contradict hypotheses. Use the FINER criteria to evaluate the relevance of unexpected results. For adverse findings (e.g., toxicity), consult institutional review boards (IRBs) and disclose implications in discussions. Reference prior literature to contextualize novel observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
